

solubility of 6-METHYL-5-HEPTEN-2-OL in different solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-METHYL-5-HEPTEN-2-OL

Cat. No.: B3425772

[Get Quote](#)

An In-Depth Technical Guide to the Solubility of 6-Methyl-5-Hepten-2-Ol

This technical guide provides a comprehensive overview of the solubility of **6-methyl-5-hepten-2-ol** in various solvents. The information is intended for researchers, scientists, and professionals in drug development and other relevant fields. This document summarizes the available qualitative solubility data, outlines detailed experimental protocols for solubility determination, and presents a visual workflow for these procedures.

Introduction

6-Methyl-5-hepten-2-ol, also known as sulcatol, is a naturally occurring aliphatic alcohol. It serves as a pheromone for the ambrosia beetle and finds applications in the fragrance and flavor industries. Understanding its solubility is crucial for its application in various formulations, chemical syntheses, and for predicting its environmental fate and transport.

Data Presentation: Qualitative Solubility of 6-Methyl-5-Hepten-2-Ol

Precise quantitative solubility data for **6-methyl-5-hepten-2-ol** is not readily available in publicly accessible literature. However, various sources consistently report its qualitative solubility in common solvents. This information is summarized in the table below.

Solvent	Solubility	Citation
Water	Very slightly soluble / Not miscible	[1] [2] [3]
Alcohols (e.g., ethanol)	Soluble	[1]
Oils	Soluble	[1]
Chloroform	Soluble	[2] [3]

It is important to note that while experimental quantitative data is lacking, some databases provide predicted values. For instance, one database predicts a water solubility of 7.14 g/L.[\[4\]](#) For a structurally similar compound, 6-methyl-5-hepten-2-one, a measured water solubility of 3.02 g/L at 25°C has been reported.[\[5\]](#)

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of a liquid organic compound like **6-methyl-5-hepten-2-ol**. These protocols are based on established general methods for solubility testing.

Protocol 1: Qualitative Solubility Determination

This method provides a rapid assessment of the miscibility of **6-methyl-5-hepten-2-ol** in various solvents.

Materials:

- **6-Methyl-5-hepten-2-ol**
- A range of solvents (e.g., water, ethanol, methanol, isopropanol, acetone, ethyl acetate, hexane, toluene)
- Small, clean, and dry test tubes
- Pipettes or droppers
- Vortex mixer or mechanical shaker

Procedure:

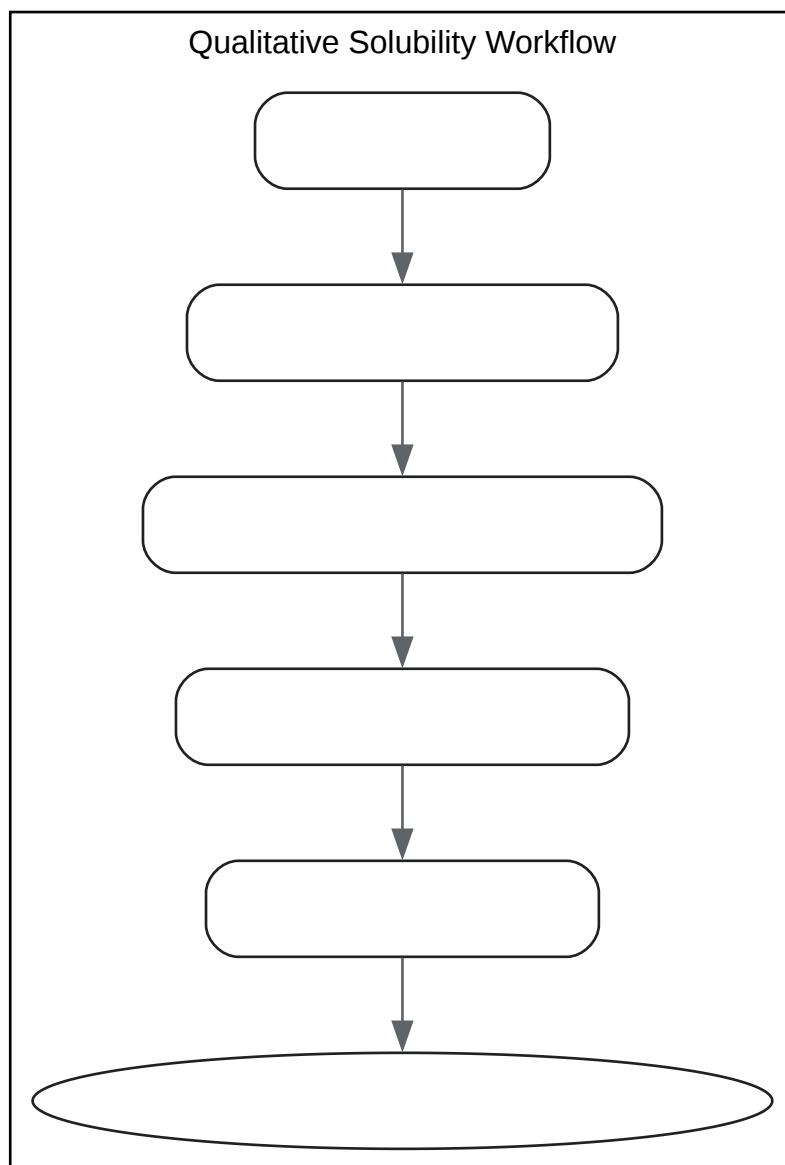
- Add 1 mL of the chosen solvent to a test tube.
- Add 1-2 drops of **6-methyl-5-hepten-2-ol** to the solvent.
- Vigorously shake or vortex the test tube for 30-60 seconds.[6]
- Allow the mixture to stand for at least 30 seconds and observe.
- Record the observation as:
 - Miscible (Soluble): A single, clear liquid phase is observed.
 - Immiscible (Insoluble): Two distinct layers are visible.
 - Partially Soluble: The mixture appears cloudy or forms an emulsion that does not separate completely.

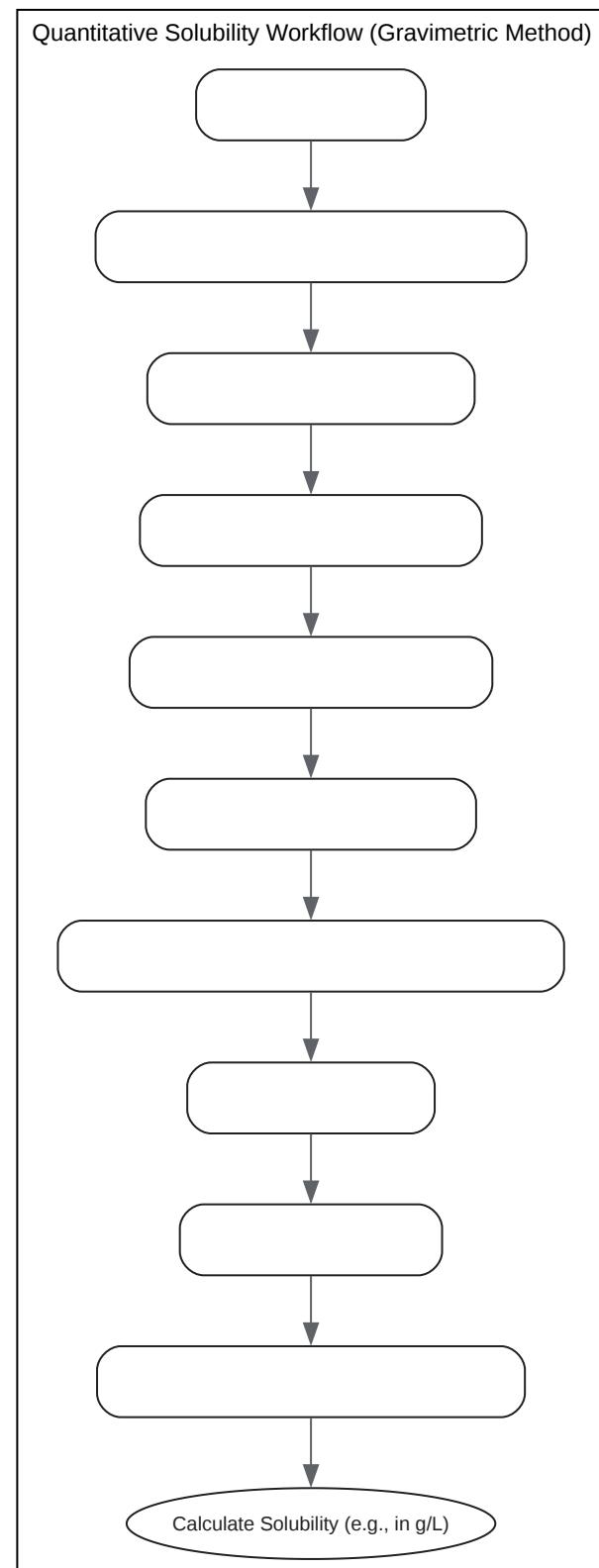
Protocol 2: Quantitative Solubility Determination (Gravimetric Method)

This protocol is a classic and reliable method for determining the solubility of a substance in a solvent at a specific temperature.[7][8]

Materials:

- **6-Methyl-5-hepten-2-ol**
- Chosen solvent
- Thermostatic water bath or incubator
- Conical flasks with stoppers
- Analytical balance
- Pipettes


- Pre-weighed evaporating dishes or watch glasses
- Drying oven


Procedure:

- Prepare a series of conical flasks, each containing a known volume of the solvent.
- Place the flasks in a thermostatic water bath set to the desired temperature and allow them to equilibrate.
- Add an excess amount of **6-methyl-5-hepten-2-ol** to each flask. The presence of a separate, undissolved phase of the alcohol is necessary to ensure saturation.
- Stopper the flasks and shake them in the thermostatic bath for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
- After equilibration, allow the undissolved **6-methyl-5-hepten-2-ol** to settle.
- Carefully pipette a known volume of the clear, saturated supernatant into a pre-weighed evaporating dish.
- Weigh the evaporating dish with the solution to determine the mass of the solution.
- Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the **6-methyl-5-hepten-2-ol**. A vacuum oven is recommended to facilitate solvent removal at a lower temperature.
- Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it. Repeat the drying and weighing process until a constant mass is achieved.
- The difference between the final mass of the dish with the residue and the initial mass of the empty dish gives the mass of dissolved **6-methyl-5-hepten-2-ol**.
- The solubility can then be calculated in terms of g/L or other appropriate units.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for determining the solubility of **6-methyl-5-hepten-2-ol**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-METHYL-5-HEPTEN-2-OL | 4630-06-2 [chemicalbook.com]
- 2. (R)-(-)-6-METHYL-5-HEPTEN-2-OL CAS#: 1569-60-4 [m.chemicalbook.com]
- 3. (+/-)-6-Methyl-5-hepten-2-ol, 98% | Fisher Scientific [fishersci.ca]
- 4. Showing Compound 6-Methyl-5-hepten-2-ol (FDB093547) - FooDB [foodb.ca]
- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 6. saltise.ca [saltise.ca]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. pharmajournal.net [pharmajournal.net]
- To cite this document: BenchChem. [solubility of 6-METHYL-5-HEPTEN-2-OL in different solvents]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3425772#solubility-of-6-methyl-5-hepten-2-ol-in-different-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com